Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate
Overview
Description
Scientific Research Applications
Oxidation of Hydrocarbons
Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate has been used in the efficient and selective oxidation of hydrocarbons with tert-butyl hydroperoxide . This process demonstrated high catalytic activity and selectivity in alkane hydroxylation and alkene epoxidation .
Catalyst in Chemical Reactions
This compound has been used as a catalyst in chemical reactions. For instance, it has been used in the epoxidation of alkenes and hydroxylation of alkanes . The catalyst can be magnetically separated and reused without losing significant activity .
Food Additive
Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate is a member of the synthetic phenolic antioxidant family that prevents the formation of free radicals and prevents radicals from damaging cells . It is widely preferred as an additive in foods and vegetable oils because of its low cost and high chemical stability .
Stabilizer in Various Industries
This compound is not only a food preservative but is also frequently used as a stabilizer to prevent auto-polymerization in cosmetics, biodiesel, pharmaceuticals, coating products, and different application areas .
Synthesis of Biologically Active Compounds
Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Electrochemical Sensor
In recent years, electrochemical sensors have attracted attention in the scientific world owing to their high sensitivity, fast analysis time, portability, low cost, and convenience of miniaturization . Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate can be detected in food samples using these sensors .
properties
IUPAC Name |
tert-butyl 4-hydroxyoxolane-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)13-8(11)6-4-12-5-7(6)10/h6-7,10H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFWORQWMLHPPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1COCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198791 | |
Record name | 1,1-Dimethylethyl tetrahydro-4-hydroxy-3-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801198791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
797038-33-6 | |
Record name | 1,1-Dimethylethyl tetrahydro-4-hydroxy-3-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=797038-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl tetrahydro-4-hydroxy-3-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801198791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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